molecular formula C6H6N6OS B12239525 1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B12239525
M. Wt: 210.22 g/mol
InChI Key: JZSGHTDMEPYGKW-UHFFFAOYSA-N
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Description

1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that contains both thiadiazole and triazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution reactions could introduce various alkyl or aryl groups .

Mechanism of Action

The mechanism of action of 1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This can lead to the disruption of metabolic pathways and the inhibition of cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to the combination of both thiadiazole and triazole rings in its structure.

Properties

Molecular Formula

C6H6N6OS

Molecular Weight

210.22 g/mol

IUPAC Name

1-methyl-N-(1,3,4-thiadiazol-2-yl)triazole-4-carboxamide

InChI

InChI=1S/C6H6N6OS/c1-12-2-4(9-11-12)5(13)8-6-10-7-3-14-6/h2-3H,1H3,(H,8,10,13)

InChI Key

JZSGHTDMEPYGKW-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=N1)C(=O)NC2=NN=CS2

Origin of Product

United States

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